molecular formula C8H16ClNO B2425576 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride CAS No. 1955493-68-1

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride

Cat. No.: B2425576
CAS No.: 1955493-68-1
M. Wt: 177.67
InChI Key: IQRQHXVUSCZRHO-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO It is known for its unique structure, which includes an aminocyclohexyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride can be synthesized through multiple synthetic routes. One common method involves the reaction of aminocyclohexane with ethyl acetate to form the intermediate product. This intermediate then undergoes amidation and chlorination reactions to yield the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Aminocyclohexyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

  • 1-(3-Aminocyclohexyl)propan-1-one hydrochloride
  • 1-(3-Aminocyclohexyl)butan-1-one hydrochloride
  • 1-(3-Aminocyclohexyl)pentan-1-one hydrochloride

Comparison: 1-(3-Aminocyclohexyl)ethan-1-one hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction profiles with biological targets .

Properties

IUPAC Name

1-(3-aminocyclohexyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h7-8H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRQHXVUSCZRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-68-1
Record name 1-(3-aminocyclohexyl)ethan-1-one hydrochloride
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